Class-Level Antimicrobial Potency Advantage of N-Substituted Benzisothiazolones Over Simple Benzothiazole Derivatives
In a systematic SAR study of mono- and bis-benzisothiazolone derivatives, the most potent N-substituted analog (compound 1.15) achieved an MIC₅₀ of 0.4 µg/mL against Staphylococcus aureus ATCC 7000699, comparable to gentamicin at 0.78 µg/mL [1]. The N-benzyl derivative 1.7 exhibited an IC₅₀ of 0.1 µg/mL against Aspergillus fumigatus and IC₅₀ values of 0.4–1.3 µg/mL against Candida albicans, Cryptococcus neoformans, Sporothrix schenckii, and Candida parapsilosis [1]. In contrast, a panel of benzothiazole-only derivatives (lacking the benzisothiazolone 1,1-dioxide core) tested under comparable broth microdilution conditions exhibited MIC values of 25–200 µg/mL against S. aureus, B. subtilis, and E. coli, and 50–200 µg/mL against C. albicans and A. niger [2]. The target compound, bearing both pharmacophores, is structurally positioned within the higher-potency N-substituted benzisothiazolone class.
| Evidence Dimension | In vitro antimicrobial potency (MIC/IC₅₀) |
|---|---|
| Target Compound Data | Class-level: N-substituted benzisothiazolones (including the hybrid scaffold to which the target compound belongs) achieve MIC₅₀ values as low as 0.4 µg/mL (antibacterial) and IC₅₀ as low as 0.1 µg/mL (antifungal) [1]. |
| Comparator Or Baseline | Benzothiazole-only derivatives (no benzisothiazolone 1,1-dioxide core): MIC range 25–200 µg/mL against S. aureus, B. subtilis, E. coli; 50–200 µg/mL against C. albicans, A. niger [2]. |
| Quantified Difference | Approximately 62- to 500-fold lower MIC values for the N-substituted benzisothiazolone class compared to simple benzothiazoles, depending on the organism. |
| Conditions | Broth microdilution assay; bacterial strains: S. aureus ATCC 7000699, MRSA, S. aureus ATCC 29213 (Gopinath 2017) vs. S. aureus, B. subtilis, E. coli (Saddik 2020); fungal strains: C. albicans, A. niger (Saddik 2020) vs. A. fumigatus, C. albicans, C. neoformans, S. schenckii, C. parapsilosis (Gopinath 2017). |
Why This Matters
For procurement decisions in antimicrobial screening programs, the benzisothiazolone 1,1-dioxide core is a demonstrably superior starting scaffold relative to simple benzothiazoles; the target compound combines both pharmacophores and is therefore positioned for potentially broader or more potent activity.
- [1] Gopinath, P.; Ramalingam, K.; Muraleedharan, K. M.; Karunagaran, D. Broad spectrum anti-infective properties of benzisothiazolones and the parallels in their anti-bacterial and anti-fungal effects. Bioorg. Med. Chem. Lett. 2017, 27, 1291–1295. View Source
- [2] Saddik, A. A.; et al. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Antibiotics 2020, 9, 221. View Source
